4-Chloro-2-(hydroxymethyl)benzimidazole is an organic compound with the molecular formula CHClNO. It is classified as a benzimidazole derivative, which features a bicyclic structure incorporating nitrogen atoms. This compound is recognized for its significance in organic synthesis, particularly as an intermediate in various chemical reactions and applications in medicinal chemistry. Its IUPAC name is (4-chloro-1H-benzimidazol-2-yl)methanol, and it is associated with the CAS number 1263060-13-4 .
The synthesis of 4-Chloro-2-(hydroxymethyl)benzimidazole can be achieved through several methods, primarily involving the reaction of o-phenylenediamine with various carbonyl compounds or aldehydes under specific conditions. Traditional methods include:
Recent advancements have introduced greener synthesis methodologies that utilize catalytic approaches, such as using zinc chloride or other Lewis acids to facilitate reactions under milder conditions. These methods often result in higher yields and reduced reaction times compared to traditional methods .
4-Chloro-2-(hydroxymethyl)benzimidazole participates in various chemical reactions, including:
The reactivity profile of this compound indicates its utility in synthesizing more complex organic molecules, particularly in pharmaceutical chemistry where modifications can lead to enhanced biological activity .
The mechanism of action for 4-Chloro-2-(hydroxymethyl)benzimidazole primarily involves its interactions with biological macromolecules. Benzimidazole derivatives are known to exhibit diverse pharmacological activities, including:
Research indicates that benzimidazole derivatives can modulate pathways associated with apoptosis and cell cycle regulation, making them potential candidates for cancer therapeutics .
These properties are essential for determining the handling and application of this compound in laboratory settings .
4-Chloro-2-(hydroxymethyl)benzimidazole finds applications across various scientific fields:
The versatility of this compound underscores its importance in ongoing research and development within organic synthesis and drug discovery .
The benzimidazole nucleus, formally known as 1H-benzo[d]imidazole, represents a privileged scaffold in medicinal chemistry with historical significance dating to its first synthesis by Hobrecker in 1872 [7] [9]. This bicyclic aromatic heterocycle fuses a benzene ring with an imidazole ring at the 4- and 5-positions, creating an electron-rich system capable of diverse non-covalent interactions with biological targets. The molecular architecture of benzimidazole allows it to mimic naturally occurring purine nucleotides, facilitating interactions with biopolymers and enzymes critical to cellular function [1] [8]. This structural mimicry underpins its broad bioactivity profile, first recognized scientifically when 5,6-dimethylbenzimidazole was identified as a degradation product and structural component of vitamin B₁₂ in the mid-20th century [8].
The evolution of benzimidazole-based pharmacophores accelerated significantly with the development of clinically impactful derivatives. Thiabendazole, introduced in the 1960s, marked the first major anthelmintic benzimidazole, demonstrating the therapeutic potential of this scaffold. Subsequent structural refinements led to albendazole and mebendazole, which expanded the anthelmintic arsenal [1] [3]. The 1980s witnessed a paradigm shift with the serendipitous discovery of omeprazole—a proton pump inhibitor where the benzimidazole moiety functions as a critical pharmacophore enabling acid-mediated transformation into the active sulfenamide form [6] [7]. This period also saw the emergence of antihypertensive agents like telmisartan and candesartan cilexetil, which leverage the benzimidazole nucleus as an essential biphenyl-tetrazole surrogate for angiotensin II receptor blockade [8].
Contemporary drug discovery explores benzimidazole derivatives in targeted cancer therapies, exemplified by poly(ADP-ribose) polymerase (PARP) inhibitors like veliparib and kinase inhibitors such as abemaciclib. These agents exploit the benzimidazole core's ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions within enzyme active sites [1]. The structural versatility of benzimidazole permits extensive substitution patterns, with modifications at positions 1, 2, 5, and 6 proving particularly consequential for pharmacological activity. Position 2 serves as a primary site for functional group attachment, enabling the introduction of hydroxymethyl, carboxy, amino, and other moieties that modulate electronic properties, solubility, and target affinity [3] [6].
Table 1: Molecular Characteristics of 4-Chloro-2-(hydroxymethyl)benzimidazole
Property | Value |
---|---|
Systematic Name | (4-Chloro-1H-benzimidazol-2-yl)methanol |
Molecular Formula | C₈H₇ClN₂O |
Molecular Weight | 182.02 g/mol |
SMILES Notation | C1=CC2=C(C(=C1)Cl)N=C(N2)CO |
InChI Key | WBKBWIRLLDGNTK-UHFFFAOYSA-N |
Hydrogen Bond Donors | 2 (imidazole NH and hydroxyl) |
Hydrogen Bond Acceptors | 3 (imidazole N, tertiary N, hydroxyl O) |
Lipinski Rule Compliance | Yes (MW <500, HBD ≤5, HBA ≤10) |
The specific derivative 4-chloro-2-(hydroxymethyl)benzimidazole exemplifies strategic functionalization of this privileged scaffold. The chlorine atom at position 4 introduces electron-withdrawing character and potential for halogen bonding, while the hydroxymethyl group at position 2 provides a versatile handle for further chemical modification and enhances water solubility [5] [6]. This compound's physicochemical profile, including predicted Log P value of approximately 0.90 and compliance with Lipinski's rule of five, suggests favorable drug-likeness parameters for pharmaceutical development [5] [7]. Recent patent analyses (2018-2023) reveal accelerating interest in such functionalized benzimidazoles, particularly for anticancer and anti-infective applications, underscoring the scaffold's enduring medicinal chemistry relevance [8].
The biological activity of benzimidazole derivatives exhibits exquisite sensitivity to substituent position and electronic character, with even minor structural changes profoundly influencing pharmacodynamic and pharmacokinetic profiles. Positional effects stem from alterations in electron distribution across the bicyclic system, steric accessibility to biological targets, and modulation of intermolecular interactions such as hydrogen bonding, halogen bonding, and hydrophobic contacts [3] [6]. The strategic incorporation of chloro and hydroxymethyl groups creates distinctive electronic and steric environments that can be optimized for target specificity.
Chlorine substitution predominantly influences biological activity through two complementary mechanisms: electronic effects and halogen bonding capability. When positioned at the 4/7- or 5/6- locations on the benzimidazole benzene ring, chlorine exerts a strong electron-withdrawing effect that modulates the electron density of the entire fused ring system. This electron deficiency enhances π-π stacking interactions with electron-rich aromatic residues in enzyme binding pockets [6] [7]. Crucially, chlorine serves as an effective halogen bond donor—forming favorable interactions with carbonyl oxygen atoms and electron-rich heteroatoms in biological targets. These interactions exhibit directionality similar to hydrogen bonds but with greater hydrophobicity, making chloro-substituted benzimidazoles particularly effective for targeting deep hydrophobic pockets in enzymes like protein kinases and topoisomerases [1]. In the specific case of 4-chloro substitution, the chlorine's proximity to the imidazole nitrogen further polarizes the N-H bond, enhancing its hydrogen-donating capacity toward acceptor groups in biological targets [5].
The hydroxymethyl group (-CH₂OH) at position 2 provides multifunctional capacity for molecular interactions. This substituent serves as a hydrogen bond donor (via hydroxyl) and acceptor (via ether oxygen), enabling complex binding motifs with proteins and nucleic acids. Compared to simpler methyl groups, the hydroxymethyl significantly enhances water solubility while maintaining moderate lipophilicity, improving bioavailability parameters [6] [10]. Position 2 is particularly strategic as it extends into solvent-accessible regions in many enzyme complexes, allowing the flexible hydroxymethyl group to form bridging interactions between the protein and aqueous environment. The hydroxyl group also serves as a synthetic handle for prodrug formation (e.g., esterification) or further molecular elaboration into more complex pharmacophores [3] [7].
Table 2: Comparative Biological Implications of Substituent Position in Benzimidazole Derivatives
Substituent Position | Electronic Effects | Biological Interaction Capabilities | Exemplar Bioactivity Associations |
---|---|---|---|
2-Hydroxymethyl | Moderate electron-donating (+M effect) | Hydrogen bond donation/acceptance; Hydrophilic channel access; Prodrug conjugation site | Enhanced solubility; Targeted delivery; Kinase inhibition [6] [7] |
4/7-Chloro | Strong electron-withdrawing (-I effect) | Halogen bonding; Hydrophobic cavity penetration; Enhanced π-π stacking | Topoisomerase inhibition; Antiproliferative activity [1] [5] |
5/6-Chloro | Moderate electron-withdrawing | Similar to 4/7-chloro but with altered steric orientation | DNA minor groove binding; Antiparasitic activity [3] |
1-Alkyl | Variable (depends on alkyl chain) | Steric blockade of metabolism; Modulation of basicity; Membrane anchoring | Metabolic stability; Receptor subtype selectivity [8] |
The synergistic combination of 4-chloro and 2-hydroxymethyl substituents creates a uniquely balanced electronic profile within the benzimidazole scaffold. Quantum chemical studies indicate that the electron-withdrawing chlorine at position 4 partially counterbalances the electron-donating character of the hydroxymethyl group at position 2, resulting in optimized electron distribution across the fused ring system [5]. This balanced electronic profile facilitates simultaneous interactions with complementary regions of biological targets—for instance, intercalation into DNA via the chlorinated benzoid ring while forming hydrogen bonds with flanking nucleotides via the hydroxymethyl group [1] [3]. Molecular docking analyses of structurally similar benzimidazoles reveal that the 4-chloro substituent frequently engages in halogen bonding with backbone carbonyls of cysteine residues (e.g., Cys133 in Polo-like kinase 1), while the 2-hydroxymethyl group forms hydrogen bonds with catalytic aspartate or glutamate residues [2] [6].
Structure-activity relationship (SAR) studies across diverse therapeutic areas consistently demonstrate that 2-hydroxymethyl benzimidazole derivatives exhibit superior target affinity compared to their 2-methyl counterparts. In kinase inhibition assays, the hydroxymethyl group confers up to 10-fold enhancement in inhibitory potency against targets like VEGFR2 and Pim-1 kinase, attributed to its ability to form additional hydrogen bonds within the ATP-binding cleft [1] [8]. Similarly, in antimicrobial screening, 4-chloro-2-hydroxymethyl derivatives show expanded spectrum coverage relative to unsubstituted analogs, likely due to improved membrane penetration from balanced lipophilicity combined with specific interactions with bacterial topoisomerases [6] [10]. The hydroxymethyl group's metabolic vulnerability (e.g., oxidation to carboxylic acid) can be strategically exploited for prodrug designs or mitigated through structural constraints like cyclization into oxazoline rings, further demonstrating the versatility of this functional group in medicinal chemistry optimization [3] [7].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: